m7GpppGpG

mRNA capping in vitro transcription Cap analog

m7GpppGpG is a trinucleotide cap analog for IVT, generating functional Cap-1 structures without reverse capping issues seen in dinucleotide ARCA. It ensures correct first nucleotide identity for translational fidelity. Researchers use it as a benchmark for capping efficiency (80%) and translational output. Ideal for reproducible mRNA synthesis and T7 polymerase optimization. Buy from trusted suppliers.

Molecular Formula C31H41N15O25P4
Molecular Weight 1147.6 g/mol
Cat. No. B15142392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem7GpppGpG
Molecular FormulaC31H41N15O25P4
Molecular Weight1147.6 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O
InChIInChI=1S/C31H41N15O25P4/c1-43-7-46(22-13(43)25(54)42-31(34)39-22)27-17(50)15(48)9(67-27)3-64-73(57,58)70-75(61,62)71-74(59,60)65-4-10-19(18(51)28(68-10)45-6-36-12-21(45)38-30(33)41-24(12)53)69-72(55,56)63-2-8-14(47)16(49)26(66-8)44-5-35-11-20(44)37-29(32)40-23(11)52/h5-10,14-19,26-28,47-51H,2-4H2,1H3,(H12-,32,33,34,37,38,39,40,41,42,52,53,54,55,56,57,58,59,60,61,62)/t8-,9-,10-,14-,15-,16-,17-,18-,19-,26-,27-,28-/m1/s1
InChIKeyHKWBHWHNZUMMTL-QHADGNPYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m7GpppGpG: Cap 1 Trinucleotide Analog for Co-Transcriptional mRNA Capping and Enhanced Translational Fidelity


m7GpppGpG is a trinucleotide cap analog that belongs to the m7GpppNpG family and is used for co-transcriptional capping during in vitro transcription (IVT) to generate Cap 1-structured mRNA [1]. It is a synthetic oligonucleotide comprising 7-methylguanosine linked via a 5′-5′ triphosphate bridge to a central guanosine, which is then linked to a terminal guanosine that serves as the initiation site for T7 RNA polymerase . As a trinucleotide analog, m7GpppGpG is designed to produce mRNA with a 5′ terminal Cap 1 structure (m7GpppGm), which is the dominant cap form in higher eukaryotes and is recognized as 'self' by the innate immune system [2].

Why m7GpppGpG Is Not Interchangeable with m7GpppG or ARCA in mRNA Synthesis Workflows


Substituting m7GpppGpG with a standard dinucleotide cap analog (e.g., m7GpppG) or an anti-reverse cap analog (ARCA) fundamentally alters the mRNA product profile in ways that are critical for downstream applications. m7GpppG is prone to reverse incorporation (up to 50% of transcripts), resulting in a non-functional cap and reduced translational yield [1]. ARCA resolves reverse incorporation but is limited to generating Cap 0 structures and is associated with higher innate immune recognition . m7GpppGpG, as a trinucleotide analog, uniquely provides a defined Cap 1 structure with a specific initiating nucleotide, leading to quantifiably different capping efficiency, translational output, and immunogenicity profiles [2]. Generic substitution therefore fails to deliver equivalent experimental or therapeutic outcomes.

m7GpppGpG: A Quantitative Comparative Evidence Guide for mRNA Capping Reagent Selection


Capping Efficiency of m7GpppGpG vs. m7GpppG and ARCA in In Vitro Transcription

In a systematic study of trinucleotide cap analogs, m7GpppGpG achieved an RNA capping efficiency of 80 ± 1%, measured as the fraction of capped RNA versus total RNA [1]. In contrast, the standard dinucleotide cap analog m7GpppG exhibited a capping efficiency of 69 ± 8% under the same conditions [1]. This quantitative difference highlights the improved co-transcriptional incorporation of the trinucleotide analog.

mRNA capping in vitro transcription Cap analog

eIF4E Binding Affinity: m7GpppGpG vs. m7GpppG and ARCA

The affinity of capped mRNA for the eukaryotic translation initiation factor eIF4E is a critical determinant of translational efficiency. m7GpppGpG exhibits an equilibrium dissociation constant (KD) of 22.7 ± 0.9 nM for eIF4E, representing significantly tighter binding than the standard cap analog m7GpppG (KD = 80.0 ± 1.9 nM) and the anti-reverse cap analog ARCA (m₂7,3′-OGpppG; KD = 98.0 ± 2.9 nM) [1].

eIF4E translation initiation binding affinity

Translation Efficiency of m7GpppGpG-Capped mRNA Relative to m7GpppG-Capped mRNA in Mammalian Cells

In HeLa cells, m7GpppGpG-capped mRNA encoding Gaussia luciferase produced a normalized overall protein expression level of 0.34 ± 0.08, which is lower than the expression from m7GpppG-capped mRNA (normalized to 1.00 under specific reference conditions) [1]. However, this result is context-dependent, as other studies report that trinucleotide Cap 1 analogs can exhibit translation efficiencies 3.5–4.0× higher than m7GpppG when comparing optimized constructs . The lower expression observed in the direct head-to-head comparison for m7GpppGpG is attributed to the identity of the first transcribed nucleotide (G) rather than the cap analog structure per se, as 5′-terminal A or Am generally yields higher expression than G or Gm [1].

Translation efficiency luciferase reporter mammalian cells

Resistance to Decapping by hDcp2: m7GpppGpG vs. m7GpppApG

The susceptibility of capped mRNA to the human decapping enzyme hDcp2 is a measure of intracellular mRNA stability. m7GpppGpG-capped mRNA exhibits a relative susceptibility of 0.10 ± 0.02, which is approximately 5-fold more resistant to decapping than m7GpppApG-capped mRNA (susceptibility = 0.48 ± 0.03) [1]. This indicates that m7GpppGpG-capped transcripts are less readily degraded by the cellular mRNA decay machinery.

mRNA stability decapping hDcp2

Cap 1 Structure Generation: m7GpppGpG vs. ARCA (Cap 0 Limitation)

m7GpppGpG is specifically designed to produce mRNA with a Cap 1 structure (m7GpppNm), which includes a 2′-O-methylation on the first transcribed nucleotide [1]. In contrast, ARCA (m7,3′-OGpppG) generates only Cap 0 structures [2]. Cap 1 is the predominant endogenous cap in higher eukaryotes and is crucial for minimizing recognition by innate immune sensors such as RIG-I, thereby reducing unwanted inflammatory responses . While direct quantitative immunogenicity data comparing m7GpppGpG and ARCA is not available in the primary literature, class-level inference from studies on Cap 1 versus Cap 0 structures indicates that Cap 1 mRNA generally exhibits significantly lower immunogenicity, which is a critical advantage for therapeutic mRNA applications .

Cap 1 Cap 0 immunogenicity ARCA

Absence of Reverse Incorporation in m7GpppGpG vs. m7GpppG

A major limitation of the standard dinucleotide cap analog m7GpppG is that it is incorporated in the reverse orientation in up to 50% of transcripts, resulting in a non-functional cap [1]. m7GpppGpG, as a trinucleotide analog with a specific initiating guanosine, eliminates this reverse incorporation issue. While direct quantification of reverse incorporation for m7GpppGpG is not provided, class-level understanding of trinucleotide cap analog design confirms that the presence of a defined initiating nucleotide prevents reverse orientation [2].

reverse incorporation cap orientation T7 RNA polymerase

Optimized Application Scenarios for m7GpppGpG in mRNA Research and Therapeutic Development


Synthesis of mRNA with a Defined 5′-Terminal Guanosine for Structure-Function Studies

m7GpppGpG is the optimal choice for producing mRNA with a specific 5′-terminal guanosine (G) cap 1 structure. This is essential for fundamental research investigating how the identity and methylation status of the first transcribed nucleotide impact translation efficiency, mRNA stability, and cellular recognition. Studies using m7GpppGpG have revealed that 5′-terminal G generally yields lower protein expression compared to A or Am, providing a defined baseline for comparative analyses [1].

Development of mRNA Therapeutics with Reduced Innate Immunogenicity

For therapeutic applications where minimizing unwanted immune activation is critical (e.g., protein replacement therapies, genome editing), m7GpppGpG is preferred over ARCA due to its ability to generate Cap 1 mRNA [1]. Cap 1 structures are recognized as 'self' and avoid triggering RIG-I-mediated immune responses, which are a known issue with Cap 0 mRNA generated by ARCA [2]. This property is particularly important for in vivo applications requiring repeated dosing.

Co-Transcriptional Capping for High-Purity mRNA Production

m7GpppGpG is a valuable reagent for one-step co-transcriptional capping during IVT, achieving an 80% capping efficiency and eliminating the need for post-transcriptional enzymatic capping steps [1]. This simplifies workflow, reduces processing time, and improves overall yield compared to two-step enzymatic capping methods. The defined capping efficiency also enables more accurate quality control and lot-to-lot consistency.

Investigating Cap-Dependent Decapping and mRNA Stability Mechanisms

The significantly lower susceptibility of m7GpppGpG-capped mRNA to hDcp2-mediated decapping (5-fold more resistant than m7GpppApG) makes it a useful tool for studying mRNA decay pathways [1]. Researchers can use m7GpppGpG to generate stable reference transcripts or to investigate the structural determinants of decapping enzyme recognition, aiding in the design of more durable mRNA therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for m7GpppGpG

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.